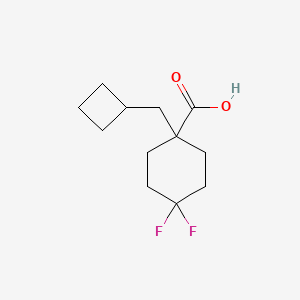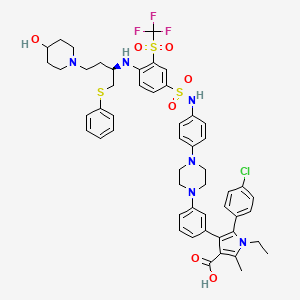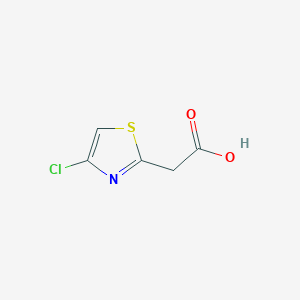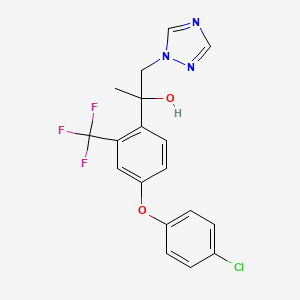
Mefentrifluconazole
Overview
Description
Mefentrifluconazole is a conazole fungicide developed by BASF. It is used to control fungal diseases in a variety of crops, including cereals, corn, soybeans, potatoes, sugar beets, grapes, and canola . This compound is known for its low mammalian toxicity and moderate toxicity to most species, except honeybees where the toxicity is low . This compound is effective in controlling diseases such as Septoria tritici in wheat .
Mechanism of Action
Target of Action
Mefentrifluconazole primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Inhibition of ergosterol synthesis disrupts the cell membrane structure, leading to fungal cell death .
Mode of Action
This compound is classified as a demethylation inhibitor (DMI) . It interacts with its target by inhibiting the biosynthesis of ergosterol . This interaction disrupts the production of ergosterol, leading to alterations in the fungal cell membrane that result in impaired cellular processes and eventual cell death .
Biochemical Pathways
The affected biochemical pathway is the ergosterol biosynthesis pathway . This compound, as a DMI, inhibits the enzyme responsible for the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to an accumulation of 14α-methyl sterols, which are toxic to the fungal cell. The disruption of this pathway leads to the depletion of ergosterol and an accumulation of toxic intermediates, causing fungal cell death .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and low volatility . . These properties can impact the bioavailability of this compound, influencing its effectiveness as a fungicide.
Result of Action
The molecular and cellular effects of this compound’s action include the increase of mycelial branches, the decrease of ergosterol content, and changes in the cell membrane permeability of the fungus . These changes disrupt the normal functioning of the fungal cell, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used to control a variety of fungal diseases in different crops, indicating that its efficacy can vary depending on the specific crop and disease it is used to treat . Additionally, this compound transforms into five major degradates via aqueous photolysis , suggesting that exposure to light can influence its stability and action
Biochemical Analysis
Biochemical Properties
Mefentrifluconazole interacts with the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol . By inhibiting this enzyme, this compound prevents the production of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .
Cellular Effects
This compound has a significant impact on fungal cells. It disrupts the cell membrane’s structure and function by inhibiting ergosterol biosynthesis . This leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a major component of the fungal cell membrane . By inhibiting CYP51, this compound prevents the production of ergosterol, leading to a disruption of the cell membrane and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a long-lasting effect on fungal cells. It has been observed that the fungicide remains stable and effective over time, continuing to inhibit ergosterol biosynthesis and disrupt cell membrane function .
Metabolic Pathways
This compound is metabolized in the environment into several major degradates, including Mef-001, Mef-002, Mef-005, Mef-006, Mef-007, and Mef-037 . These degradates are formed primarily through aqueous photolysis .
Transport and Distribution
Given its mode of action, it is likely that it is transported to the site of ergosterol biosynthesis in the fungal cell, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Considering its mechanism of action, it is likely that it localizes to the endoplasmic reticulum of fungal cells, the site of ergosterol biosynthesis .
Preparation Methods
Mefentrifluconazole is synthesized through a series of chemical reactions involving triazole and chlorophenoxy compounds. The synthetic route typically involves the reaction of 4-chlorophenol with trifluoromethylbenzene to form an intermediate, which is then reacted with triazole to produce this compound . The industrial production of this compound involves the use of emulsifiable concentrates or suspension/soluble concentrates, which can be applied using aerial, ground, handheld, and chemigation methods .
Chemical Reactions Analysis
Mefentrifluconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions include various triazole derivatives and chlorophenoxy compounds . For example, the oxidation of this compound can lead to the formation of triazole N-oxides, while reduction can produce triazole amines .
Scientific Research Applications
Mefentrifluconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of triazole derivatives . In biology, it is used to study the effects of fungicides on fungal cell membranes and the inhibition of ergosterol biosynthesis . In medicine, this compound is being investigated for its potential use in treating fungal infections in humans . In industry, it is used to control fungal diseases in crops, thereby improving crop yields and quality .
Comparison with Similar Compounds
Mefentrifluconazole is similar to other triazole fungicides such as difenoconazole, tebuconazole, and propiconazole . it has a unique chemical structure that includes an isopropanol group, which allows it to bind more effectively to its target enzyme and reduce the likelihood of resistance development . This makes this compound more effective against resistant fungal strains compared to other triazole fungicides . Additionally, this compound has a broader spectrum of activity and a longer duration of action compared to other triazole fungicides .
Properties
IUPAC Name |
2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O2/c1-17(26,9-25-11-23-10-24-25)15-7-6-14(8-16(15)18(20,21)22)27-13-4-2-12(19)3-5-13/h2-8,10-11,26H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERZEQUMJNCPRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)(C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894945 | |
| Record name | Mefentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417782-03-6 | |
| Record name | 2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417782-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefentrifluconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1417782036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefentrifluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | mefentrifluconazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENTRIFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9EYN9N7UI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)

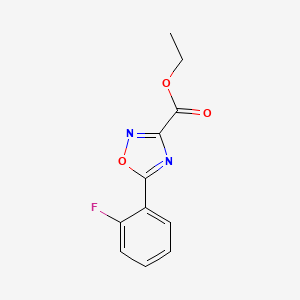
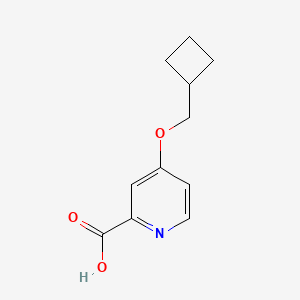
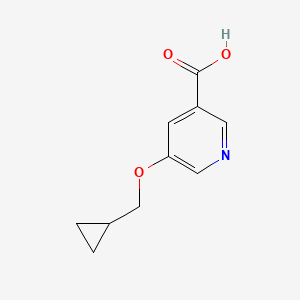
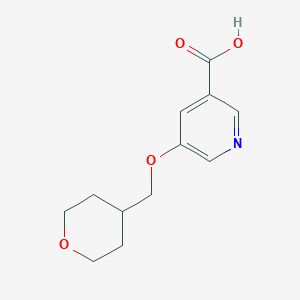
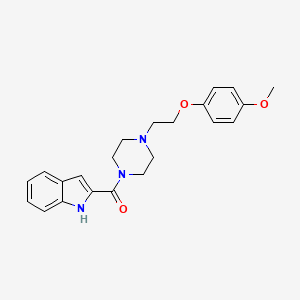
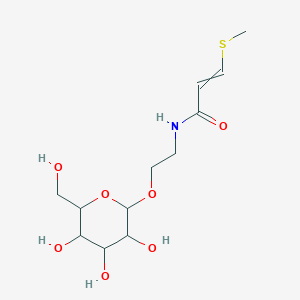
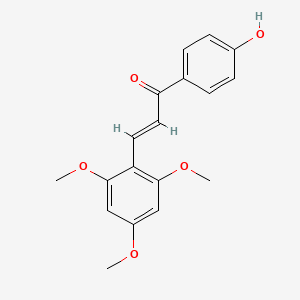
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)

